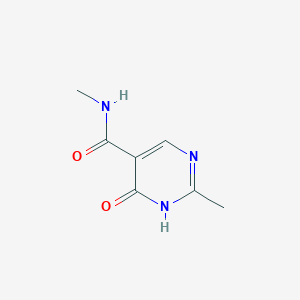

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

描述

属性

IUPAC Name |

N,2-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-9-3-5(6(11)8-2)7(12)10-4/h3H,1-2H3,(H,8,11)(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUYKDHIMYCZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via Dimethyl (Methoxymethylene) Malonate and Guanidine Derivatives

One documented method involves the reaction of dimethyl (methoxymethylene) malonate with guanidine derivatives in the presence of sodium acetate in a polar aprotic solvent such as N-methylpyrrolidone (NMP). The process includes:

- Heating the mixture at around 100 °C for 1 hour.

- Addition of water followed by refluxing and solvent evaporation to reach 155–160 °C.

- Prolonged reflux (up to 30 hours) to ensure cyclization and formation of the pyrimidine ring.

- Cooling and filtration to isolate the intermediate.

- Subsequent treatment with acetic acid at elevated temperatures (130–150 °C) to promote further transformations.

- Final purification by washing with ethanol and drying under vacuum.

This approach yields intermediates such as 4-[(1,4-dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile, which can be further modified to obtain the target compound or closely related analogs.

| Step | Conditions | Outcome/Yield |

|---|---|---|

| Reaction of guanidine + malonate | 100 °C, 1 h; NMP solvent | Intermediate formation |

| Reflux with water and solvent evaporation | 155–160 °C, 30 h reflux | Cyclized pyrimidine ring |

| Acetic acid treatment | 130–150 °C, 15 min | Conversion to target intermediate |

| Purification | Ethanol washing, vacuum drying | 65.6 g isolated product |

This method is effective for constructing the pyrimidine ring with keto and amino functionalities and can be adapted for N-methylation steps.

Amidoxime Route via Michael Addition and Claisen Rearrangement

Another sophisticated synthetic route starts with the conversion of carbonitriles to amidoximes by reaction with hydroxylamine. These amidoximes then undergo:

- Michael addition with dimethyl acetylenedicarboxylate to form intermediate adducts.

- Claisen rearrangement under microwave irradiation to yield dihydroxypyrimidine methyl carboxylates.

- Subsequent saponification with lithium hydroxide or direct amidation to produce carboxylic acids or carboxamides, respectively.

This method allows structural diversification by varying the substituents on the starting nitriles and amines, enabling the synthesis of multiple analogs including N,2-dimethyl derivatives.

Summary of key steps:

| Step | Reagents/Conditions | Product Type |

|---|---|---|

| Amidoxime formation | Hydroxylamine + carbonitriles | Amidoximes |

| Michael addition | Dimethyl acetylenedicarboxylate, mild conditions | Michael adducts |

| Claisen rearrangement | Microwave irradiation | Dihydroxypyrimidine esters |

| Saponification / Amidation | LiOH or amines | Carboxylic acids / Amides |

This approach is notable for its versatility and relatively mild conditions, facilitating the preparation of N-substituted pyrimidine carboxamides with high purity.

Condensation of Aromatic Aldehydes, Ethyl Cyanoacetate, and Thiourea

A classical method involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and thiourea in ethanol with potassium carbonate as a base. This leads to the formation of 6-substituted aryl-2-thiouracil-5-carbonitrile intermediates. These intermediates are then reacted with 2-chloro-N-substituted-phenylacetamides in dimethylformamide (DMF) with potassium carbonate at room temperature to yield the target pyrimidine derivatives.

Reaction conditions and yields:

| Step | Conditions | Yield Range (%) |

|---|---|---|

| Condensation (aldehyde + cyanoacetate + thiourea) | Ethanol, K2CO3, prolonged heating | Intermediate formation |

| Nucleophilic substitution with phenylacetamide | DMF, K2CO3, room temperature, 8-10 h | 51.4 – 73.5% |

This method is advantageous for preparing diverse substituted pyrimidine derivatives and can be adapted for methyl substitutions at the nitrogen and carbon atoms by selecting appropriate starting materials.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Malonate + Guanidine Cyclization | Dimethyl (methoxymethylene) malonate, guanidine, sodium acetate, NMP | 100–160 °C, reflux, 30 h | High yield, robust ring formation | Long reaction time, high temp |

| Amidoxime + Michael Addition | Carbonitriles, hydroxylamine, dimethyl acetylenedicarboxylate, LiOH | Microwave irradiation, mild saponification | Versatile, mild conditions | Requires microwave equipment |

| Aldehyde + Cyanoacetate + Thiourea | Aromatic aldehydes, ethyl cyanoacetate, thiourea, phenylacetamide, K2CO3 | Ethanol reflux, DMF, room temp | Good for diverse substitutions | Moderate yields, multiple steps |

Research Findings and Notes

- The malonate-guanidine method provides a reliable route to the pyrimidine core with the keto and amino groups properly positioned, suitable for further functionalization.

- The amidoxime route offers a modular approach allowing the introduction of various substituents, including N-methyl groups, through choice of amines during amidation.

- The condensation method is classical and widely used for pyrimidine derivatives, providing access to 6-substituted analogs that can be tailored to include methyl groups.

- Purification typically involves recrystallization or ethanol washing, and drying under vacuum at moderate temperatures (around 50 °C) to obtain pure compounds.

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) using chloroform/methanol solvent systems.

化学反应分析

Types of Reactions

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

科学研究应用

Chemical Properties and Structure

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide features a six-membered ring containing nitrogen atoms, a carboxamide functional group, and a keto group. Its molecular formula is , and it plays a significant role in biological systems, particularly in nucleic acids and metabolic pathways.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Xanthine Oxidase Inhibition : It has shown potential in inhibiting xanthine oxidase, an enzyme involved in uric acid production, which is significant for conditions like gout and hyperuricemia.

- Matrix Metalloproteinase Inhibition : The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis.

- Antitubercular Activity : Research indicates that it may target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a promising target for tuberculosis treatment.

Case Study 1: Antitubercular Efficacy

A study explored the efficacy of this compound as an antitubercular agent. Utilizing murine models infected with Mycobacterium tuberculosis, the compound demonstrated significant reduction in bacterial load compared to controls. The mechanism of action was linked to the inhibition of DprE1, leading to disrupted cell wall synthesis in the bacteria.

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies assessed the compound's inhibitory effects on xanthine oxidase. The results indicated an IC50 value of approximately 8.1 μM, suggesting strong potential for managing hyperuricemia and related disorders. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine core could enhance inhibitory potency.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Hydroxy-6-Oxopyrimidine | Structure | Exhibits strong antiviral properties |

| 4-Amino-Pyrimidinone | Structure | Known for antibacterial activity |

| 2-Aminopyrimidine Derivatives | Structure | Versatile in medicinal chemistry applications |

作用机制

The mechanism of action of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout.

相似化合物的比较

Structural Modifications and Binding Affinities

2-{[3,5-Bis(trifluoromethyl)benzyl]amino}-N-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carboxamide (CCl)

- Key Differences : Replaces the N-methyl group with a hydroxylamine-substituted benzyl group.

- Biological Activity : Exhibits a binding energy of −7.7 kcal/mol with myeloperoxidase (MPO), outperforming aloe-emodin (−6.9 kcal/mol) in molecular docking . However, molecular dynamics simulations revealed weaker binding stability (−22.793 ± 30.727 kJ/mol) compared to aloe-emodin (−57.137 ± 13.198 kJ/mol), suggesting substituent bulkiness may reduce dynamic interactions .

- Implications : Trifluoromethyl groups enhance binding affinity but may compromise stability.

1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-cyano-N,2-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Key Differences: Pyridine core instead of pyrimidine, with a 4-bromophenylaminoethyl group and cyano substituent.

- Implications: Heterocycle substitution (pyridine vs. pyrimidine) and electron-withdrawing groups (cyano) may alter electronic properties and target selectivity.

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid

- Key Differences : Carboxylic acid replaces carboxamide; cyclopropylmethyl group at position 2.

- Physicochemical Properties : Smaller molecular weight (194.19 g/mol) may improve solubility but reduce target engagement due to the absence of the carboxamide moiety .

N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide

- Key Differences : Bulky bis(4-methoxyphenyl)methyl group at N1.

- Synthesis : Patented microwave-assisted methods suggest proprietary routes for complex substituents .

- Implications : Bulky groups may enhance target specificity but reduce metabolic stability or solubility .

Thioether-Linked Derivatives (e.g., )

- Key Differences: Thioether linkages (e.g., -SCC(=O)-) and aryl substituents (e.g., phenethylamino).

- Biological Relevance : Thioethers may improve membrane permeability but introduce metabolic liabilities (e.g., oxidation susceptibility) .

Data Table: Structural and Functional Comparison

生物活性

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential in drug discovery, particularly in the treatment of tuberculosis and other infectious diseases.

Chemical Structure and Properties

This compound features a six-membered ring with two nitrogen atoms and includes a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Biological Activities

1. Antituberculosis Activity

Recent studies have identified this compound as a potential inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. The compound was evaluated using computer-aided drug design (CADD) strategies, revealing promising inhibitory activity against DprE1 .

2. Xanthine Oxidase Inhibition

The compound has also been explored as a xanthine oxidase inhibitor (XOI). A series of 2-substituted 6-oxo-1,6-dihydropyrimidine derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that modifications to the pyrimidine structure could enhance inhibitory potency .

3. Antiviral Properties

In addition to its antibacterial properties, this compound has shown antiviral activity against various viruses, including HIV. It demonstrated specific inhibition against HIV-1 RNase H without affecting other viral targets like HCV NS5B .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the carboxamide and keto groups facilitates hydrogen bonding interactions with biological targets, which is critical for its inhibitory effects.

Table: Comparison of Biological Activities of Pyrimidine Derivatives

Case Studies

Case Study 1: Antituberculosis Drug Development

In a study aimed at discovering new tuberculosis treatments, this compound was identified as a lead compound through high-throughput screening methods. The compound's ability to inhibit DprE1 was confirmed through biochemical assays and molecular docking studies that illustrated favorable binding interactions .

Case Study 2: Xanthine Oxidase Inhibition

A series of analogs based on the structure of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine were synthesized to optimize xanthine oxidase inhibition. These studies highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity. The most potent compounds exhibited significant reductions in uric acid levels in animal models .

常见问题

Q. What are the standard synthetic routes for N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide in academic laboratories?

The compound is typically synthesized via multicomponent cyclocondensation reactions. For example:

- Method A (Conventional Heating): Refluxing a mixture of precursors (e.g., substituted pyrimidines, aldehydes, and carboxamide derivatives) in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst. This method yields ~78% after recrystallization (e.g., ethyl acetate-ethanol mixtures) .

- Method B (Microwave-Assisted): Microwave irradiation significantly reduces reaction time (e.g., from 8–10 hours to minutes) while maintaining yields >70%. This approach is advantageous for high-throughput screening .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1708 cm⁻¹, N-H stretches at ~3345 cm⁻¹) .

- NMR Spectroscopy: 1H/13C NMR for structural elucidation (e.g., dihydropyrimidine ring protons at δ 2.21–5.61 ppm, aromatic protons at δ 7.09–8.33 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion confirmation (e.g., [M+1]+ at m/z 405.15) .

- Elemental Analysis: Validation of purity (>95%) via C/H/N ratios .

Q. How is X-ray crystallography utilized to resolve the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL/SHELXS) is standard for refinement. For example:

- Puckering Analysis: The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane) .

- Hydrogen Bonding: Intermolecular C–H···O bonds form chains along the c-axis, stabilizing the crystal lattice .

- Software Workflow: Data integration, phase determination, and refinement using SHELXTL or SHELXPRO .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s biological activity?

Methodology:

- Ligand Preparation: 2D structures from PubChem are converted to 3D using force fields (e.g., MMFF94) .

- Docking (AutoDock Vina): Binding affinities (ΔG) are calculated (e.g., −6.9 to −7.7 kcal/mol for MPO inhibition) .

- Molecular Dynamics (GROMACS): Simulations (e.g., 100 ns) assess stability via root-mean-square deviation (RMSD) and binding free energies (e.g., −57.1 kJ/mol vs. −22.8 kJ/mol for AE vs. CCl) .

Key Findings:

Q. What strategies optimize the compound’s pharmacological profile through structure-activity relationship (SAR) studies?

Q. How do crystallographic data resolve contradictions in spectroscopic or computational results?

- Case Study: Discrepancies in pyrimidine ring puckering (flattened boat vs. chair) observed via NMR are resolved using SC-XRD-derived torsion angles and dihedral measurements (e.g., 80.94° between fused rings) .

- Validation: Hydrogen-bonding networks confirmed via crystallography explain unexpected solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。